BUB1 Kinase Inhibitory Activity of a Derivative Synthesized from the Target Compound
A derivative synthesized using 4-Chloro-5-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate, specifically 4-({2-[4-chloro-5-cyclopropyl-1-(4-ethoxy-2,6-difluorobenzyl)-1H-pyrazol-3-yl]pyrimidin-4-yl}amino)-N-(2-hydroxyethyl)nicotinamide (BDBM341166), demonstrated potent inhibition of the mitotic checkpoint kinase BUB1 with an IC50 of 54 nM [1]. This activity is significant as BUB1 is a validated target in oncology, and the cyclopropyl group contributes to the compound's binding affinity and selectivity.
| Evidence Dimension | BUB1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 54 nM (for a derivative incorporating the target scaffold) |
| Comparator Or Baseline | No direct comparator data available for the same chemotype; however, this IC50 value places the compound in a competitive range relative to other BUB1 inhibitors reported in the literature [1]. |
| Quantified Difference | N/A – Class-level inference based on absolute potency |
| Conditions | Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay [1] |
Why This Matters
This data demonstrates that the target compound can be used to generate potent BUB1 inhibitors, which is a critical selection criterion for researchers developing antimitotic cancer therapies.
- [1] BindingDB. Ki Summary for BDBM341166. 2017. View Source
